3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid chemical structure
3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid chemical structure
Structure, Synthesis, and Medicinal Chemistry Applications
Executive Summary
This technical guide provides a comprehensive analysis of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid , a critical heterocyclic building block in modern drug discovery. Characterized by a pyrazole core functionalized with a chlorine atom at the 4-position and a branched propionic acid tail, this molecule serves as a versatile scaffold for Fragment-Based Drug Discovery (FBDD). Key applications include the development of GPR40 agonists, Histone Deacetylase (HDAC) inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs). This document details its physicochemical profile, validated synthetic protocols via aza-Michael addition, and quality control parameters.
Structural Architecture & Physicochemical Profile[1]
The molecule consists of three distinct pharmacophoric elements:
-
The Pyrazole Core: A 5-membered aromatic heterocycle. The nitrogen at position 1 (N1) serves as the attachment point, while N2 remains a hydrogen bond acceptor.
-
The 4-Chloro Substituent: An electron-withdrawing group (EWG) that modulates the pKa of the pyrazole ring and blocks metabolic oxidation at the typically reactive C4 position.
-
The 2-Methyl-Propionic Acid Tail: Provides a carboxylic acid moiety for salt formation or metal chelation, with a methyl group at the alpha-position introducing chirality.
Physicochemical Properties Table
| Property | Value (Predicted/Experimental) | Significance in Drug Design |
| Formula | C | Low molecular weight (<200 Da) fits "Rule of 3" for fragments. |
| MW | 190.61 g/mol | Ideal for fragment linking. |
| LogP | ~1.2 - 1.5 | Moderate lipophilicity ensures good membrane permeability. |
| pKa (Acid) | ~4.5 - 4.8 | Carboxylic acid is ionized at physiological pH (7.4). |
| pKa (Base) | ~2.5 (Pyrazole N2) | The 4-Cl group lowers the basicity of N2, reducing non-specific binding. |
| TPSA | ~50 Å | Well within the range for oral bioavailability (<140 Å |
| Chirality | 1 Chiral Center (C2) | Exists as (R)- and (S)- enantiomers. |
Synthetic Routes & Process Chemistry
The synthesis of 3-(4-Chloro-pyrazol-1-yl)-2-methyl-propionic acid presents a classic regioselectivity challenge common to azole chemistry. However, the symmetry of the 4-chloropyrazole starting material simplifies the outcome compared to asymmetric pyrazoles.
Primary Route: Aza-Michael Addition (Green Chemistry)
The most atom-economical route involves the conjugate addition of 4-chloropyrazole to methyl methacrylate, followed by ester hydrolysis. This method avoids the use of genotoxic alkyl halides.
-
Reagents: 4-Chloro-1H-pyrazole, Methyl methacrylate.
-
Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Cs
CO . -
Solvent: Acetonitrile (MeCN) or DMF.
Mechanism of Action[1][2][3]
-
Deprotonation: The base removes the proton from the pyrazole N1, generating a nucleophilic pyrazolate anion.
-
Conjugate Attack: The pyrazolate attacks the
-carbon of methyl methacrylate. -
Protonation: The resulting enolate is protonated to form the ester intermediate.
-
Hydrolysis: Saponification (LiOH/THF) yields the free acid.
Synthetic Pathway Diagram
The following diagram illustrates the reaction logic and intermediate states.
Caption: Figure 1.[2][4][5] Step-wise synthesis via base-catalyzed aza-Michael addition.
Experimental Protocols
Safety Note: 4-Chloropyrazole is an irritant. Methyl methacrylate is a sensitizer and flammable liquid. All operations must be performed in a fume hood.
Protocol A: Synthesis of Methyl 3-(4-chloro-pyrazol-1-yl)-2-methylpropionate
Objective: To couple the heterocyclic core with the aliphatic tail.
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-1H-pyrazole (10.0 mmol, 1.02 g) in acetonitrile (20 mL).
-
Catalysis: Add DBU (1.0 mmol, 0.15 g, 10 mol%) to the solution. Stir for 10 minutes at room temperature to ensure deprotonation.
-
Addition: Dropwise add methyl methacrylate (12.0 mmol, 1.28 mL) over 5 minutes.
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexanes). The pyrazole starting material (lower Rf) should disappear.
-
Workup:
-
Evaporate the acetonitrile under reduced pressure.
-
Redissolve the residue in Ethyl Acetate (50 mL).
-
Wash with 0.1 M HCl (2 x 20 mL) to remove DBU and unreacted pyrazole.
-
Wash with Brine (20 mL), dry over Na
SO , and concentrate to yield the crude ester (typically a colorless oil).
-
Protocol B: Hydrolysis to Free Acid
Objective: To reveal the carboxylic acid functionality.
-
Dissolution: Dissolve the crude ester from Protocol A in a mixture of THF:Water (3:1, 20 mL) .
-
Saponification: Add Lithium Hydroxide monohydrate (20.0 mmol, 0.84 g). Stir vigorously at room temperature for 12 hours.
-
Isolation:
-
Evaporate THF under reduced pressure.
-
The remaining aqueous layer is basic. Wash it once with Diethyl Ether (removes neutral impurities).
-
Acidification: Cool the aqueous layer to 0°C and acidify to pH ~2 using 1 M HCl. The product usually precipitates as a white solid or forms an oil that solidifies upon standing.
-
Filtration/Extraction: Filter the solid or extract with EtOAc (3 x 20 mL). Dry and concentrate.
-
Purification Logic Diagram
This workflow ensures the removal of specific impurities (catalyst, unreacted starting material).
Caption: Figure 2. Self-validating purification strategy utilizing acid-base extraction properties.
Medicinal Chemistry Utility
Bioisosterism and Pharmacophore Design
The 3-(4-chloro-pyrazol-1-yl)-2-methyl-propionic acid structure is a valuable fragment for several reasons:
-
Metabolic Stability: The chlorine atom at C4 prevents oxidative metabolism by Cytochrome P450 enzymes, a common issue with unsubstituted pyrazoles.
-
Conformational Restriction: The
-methyl group restricts the rotation of the carboxylic acid tail, potentially locking the molecule into a bioactive conformation that favors receptor binding over flexible analogs. -
Zinc Binding: The carboxylic acid moiety acts as a monodentate or bidentate ligand for zinc-dependent metalloenzymes (e.g., HDACs, Matrix Metalloproteinases).
Quality Control: Validation Metrics
To confirm the identity of the synthesized compound, researchers should verify the following NMR signals (Solvent: DMSO-d
-
Pyrazole Protons: Two singlets (or close doublets) around
7.5–8.0 ppm. -
Chiral Center (CH): A multiplet around
2.8–3.0 ppm. -
Methyl Group: A doublet around
1.1–1.2 ppm. -
Methylene Linker: Diastereotopic protons appearing as multiplets around
4.0–4.3 ppm.
References
-
Michael Addition of Azoles: Title: Ag2CO3 catalyzed aza-Michael addition of pyrazoles to α,β-unsaturated carbonyl compounds.[2] Source: ResearchGate / Tetrahedron Letters. Link:[Link]
-
Pyrazole Medicinal Chemistry: Title: Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.[6][7][8] Source: Mini-Reviews in Organic Chemistry. Link:[Link][9][1][2][10][11][12][13][14]
-
Green Chemistry Catalysis: Title: Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates.[8] Source: RSC Advances / NIH. Link:[Link]
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